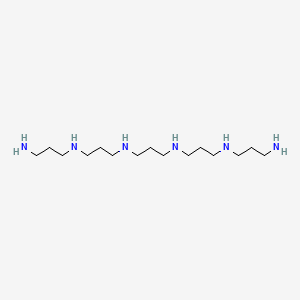![molecular formula C20H37NO2 B14501815 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid CAS No. 62770-91-6](/img/structure/B14501815.png)
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid is an organic compound characterized by its complex structure, which includes a carboxylic acid group, a tertiary amine, and multiple double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid typically involves multiple steps, including the formation of the hexyl chain with a dimethylamino group and the introduction of the carboxylic acid and double bonds. Common reagents used in the synthesis include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the formation of double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
科学研究应用
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid involves its interaction with molecular targets such as enzymes or receptors. The tertiary amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group may participate in acid-base reactions. The double bonds in the structure can also undergo addition reactions, potentially leading to the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid: shares similarities with other compounds containing tertiary amine groups and carboxylic acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
62770-91-6 |
|---|---|
分子式 |
C20H37NO2 |
分子量 |
323.5 g/mol |
IUPAC 名称 |
2-[6-(dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C20H37NO2/c1-17(2)11-10-12-18(3)14-15-19(20(22)23)13-8-6-7-9-16-21(4)5/h11,14,19H,6-10,12-13,15-16H2,1-5H3,(H,22,23) |
InChI 键 |
TZSMOYYHFLKXOL-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCC(CCCCCCN(C)C)C(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![N-[(4-Methoxy-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14501750.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
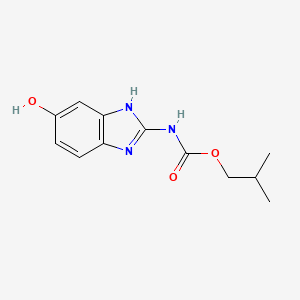
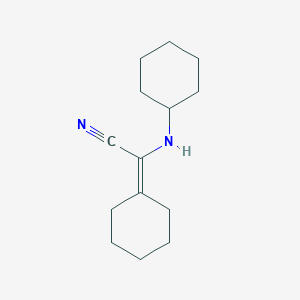
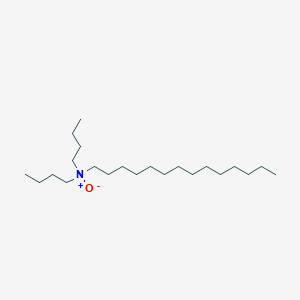
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
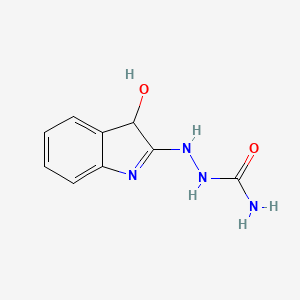
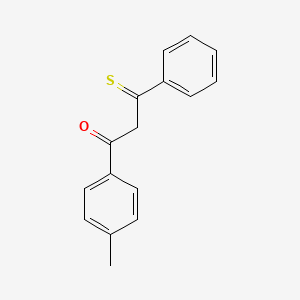

methanone](/img/structure/B14501827.png)
